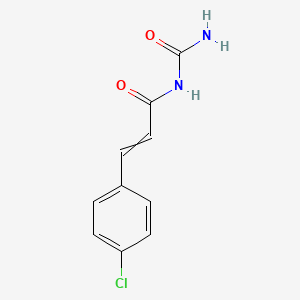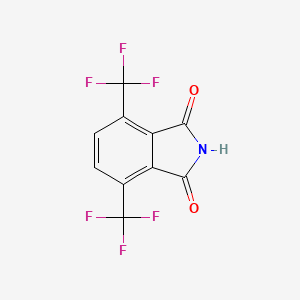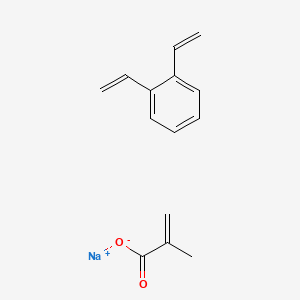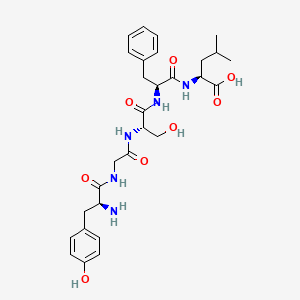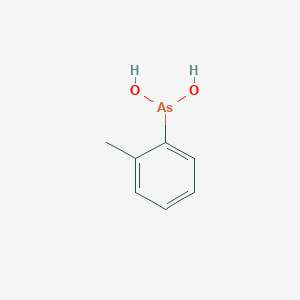
1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane is an organotin compound characterized by the presence of tin atoms bonded to organic groups. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .
Métodos De Preparación
The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane typically involves the reaction of tetrabutylstannane with 4-nitrophenol under specific conditions. The reaction is usually carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized tin species.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where the nitrophenoxy groups are replaced by other functional groups, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions vary based on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to fully elucidate the specific mechanisms and pathways .
Comparación Con Compuestos Similares
1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane can be compared with other organotin compounds, such as:
1,1,3,3-Tetrabutyl-1,3-bis(trichloroacetyl)oxy]distannoxane: This compound has similar tin-oxygen bonds but different organic substituents, leading to variations in chemical reactivity and applications.
1,1,3,3-Tetrabutyl-1,3-bis(1-oxododecyl)oxy]distannoxane: Another related compound with distinct substituents, affecting its physical and chemical properties.
Propiedades
Número CAS |
64128-70-7 |
|---|---|
Fórmula molecular |
C28H44N2O7Sn2 |
Peso molecular |
758.1 g/mol |
Nombre IUPAC |
dibutyl-[dibutyl-(4-nitrophenoxy)stannyl]oxy-(4-nitrophenoxy)stannane |
InChI |
InChI=1S/2C6H5NO3.4C4H9.O.2Sn/c2*8-6-3-1-5(2-4-6)7(9)10;4*1-3-4-2;;;/h2*1-4,8H;4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
VONGLPUPEWLOOP-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(OC1=CC=C(C=C1)[N+](=O)[O-])O[Sn](CCCC)(CCCC)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


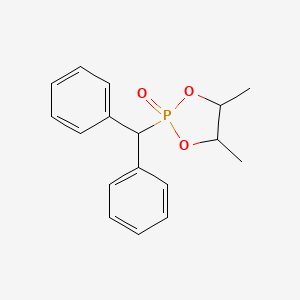
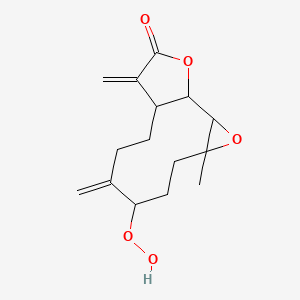
![3-[(4-Aminophenyl)trisulfanyl]-L-alanine](/img/structure/B14502956.png)
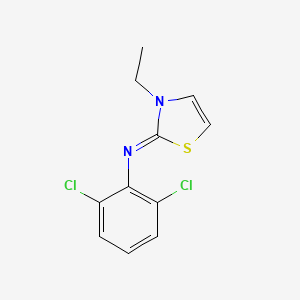

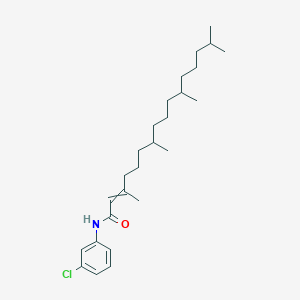
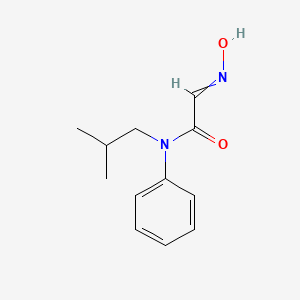
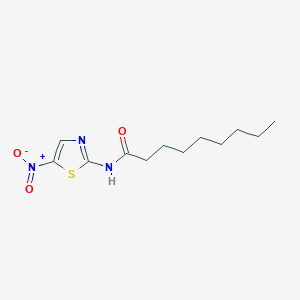
![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)
